molecular formula C15H17ClN4 B1455677 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine CAS No. 1338681-00-7

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine

Cat. No. B1455677
M. Wt: 288.77 g/mol
InChI Key: RQOOXLYHWDVJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that compounds with similar structures have been studied for their potential biological activities2.



Molecular Structure Analysis

The molecular structure of “1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine” can be found in databases like PubChem1. However, detailed structural analysis such as bond lengths, angles, and conformational studies would require experimental techniques like X-ray crystallography or computational methods, which are beyond my current capabilities.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine” can be found in databases like PubChem1. However, detailed properties like solubility, melting point, boiling point, etc., may not be available without experimental determination.


Scientific Research Applications

Structural and Electronic Properties

The compound 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine exhibits intriguing structural and electronic properties. Georges et al. (1989) analyzed crystal structures of similar anticonvulsant compounds, revealing the inclination of the phenyl ring when ortho-substituted, marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, and a critical orientation for the piperidine-like group due to this delocalization. This was further quantified through ab initio molecular-orbital calculations, providing deep insights into the structural dynamics and electronic distribution of such compounds (Georges et al., 1989).

Synthesis and Reactivity

Peet (1984) investigated the reactions of secondary amines with trichloropyridazine, observing disubstitution in good yield and selectivity at positions 3 and 5. This study provides valuable information on the chemical reactivity and potential for further chemical modifications of pyridazinyl compounds, including those similar to 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine (Peet, 1984).

Medicinal Chemistry and Biological Activity

  • Kumar et al. (2013) and Gyoten et al. (2003) explored the synthesis of piperidine-based compounds, with a focus on their anticancer activity and potential as therapeutic agents. These studies highlight the pharmacological relevance of structurally similar compounds, suggesting the potential for 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine in medicinal applications (Kumar et al., 2013); (Gyoten et al., 2003).

  • Bhatt et al. (2016) synthesized sulfonamide and amide derivatives containing a piperazine ring and imidazo[1,2-b]pyridazine moiety. The compounds were screened for antimicrobial, antifungal, and antimalarial activity, demonstrating the diverse biological activities of piperidine and pyridazine derivatives (Bhatt et al., 2016).

Optical and Electronic Properties

Palion-Gazda et al. (2019) investigated a series of compounds, including those with piperidine and pyridazine units, for their thermal, redox, UV–Vis absorption, and emission properties. This study provides valuable insights into the optical and electronic properties of these compounds, which can be crucial in the development of new materials and applications in fields like photonics and electronics (Palion-Gazda et al., 2019).

Future Directions

As for the future directions, it’s hard to predict without more specific information on the current research status of “1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine”. However, given the interest in similar compounds for their biological activities2, further research could involve exploring its potential biological activities, optimizing its synthesis, and studying its mechanism of action.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, consultation with a chemist or a literature search in scientific databases is recommended.


properties

IUPAC Name

1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4/c16-13-4-2-1-3-12(13)14-5-6-15(19-18-14)20-9-7-11(17)8-10-20/h1-6,11H,7-10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOOXLYHWDVJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NN=C(C=C2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine
Reactant of Route 3
1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine
Reactant of Route 4
Reactant of Route 4
1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine
Reactant of Route 5
Reactant of Route 5
1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine
Reactant of Route 6
Reactant of Route 6
1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.